molecular formula C16H12N2O2S B7808756 3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide

3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide

Cat. No.: B7808756
M. Wt: 296.3 g/mol
InChI Key: GSQIDVUQGOCSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzenecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as isopropanol and water, with silica-supported catalysts to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzenecarbothioamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzenecarbothioamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide is unique due to the presence of the benzenecarbothioamide group, which imparts distinct chemical properties and reactivity compared to other isoindoline-1,3-dione derivatives

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c17-14(21)11-5-3-4-10(8-11)9-18-15(19)12-6-1-2-7-13(12)16(18)20/h1-8H,9H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQIDVUQGOCSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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